molecular formula C10H15NO3 B7844617 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol

2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol

Cat. No.: B7844617
M. Wt: 197.23 g/mol
InChI Key: SWGZENONIMEVGU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with a suitable hydroxymethylating agent and a 2-methylpropoxy group donor under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production requires careful monitoring of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine-4,5-dione derivatives.

  • Reduction: Reduction reactions can yield hydroxymethylated pyridine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine compounds.

Scientific Research Applications

2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the 2-methylpropoxy group play crucial roles in these interactions, influencing the compound's biological activity and chemical properties.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)pyridin-4-ol: Lacks the 2-methylpropoxy group.

  • 5-(2-methylpropoxy)pyridin-4-ol: Lacks the hydroxymethyl group.

  • 2-(Hydroxymethyl)-5-(methoxy)pyridin-4-ol: Has a methoxy group instead of the 2-methylpropoxy group.

Uniqueness: 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol is unique due to the combination of the hydroxymethyl and 2-methylpropoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

2-(hydroxymethyl)-5-(2-methylpropoxy)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-7(2)6-14-10-4-11-8(5-12)3-9(10)13/h3-4,7,12H,5-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZENONIMEVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CNC(=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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